2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-(2-hydroxyethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c11-6-5-10-9(12)7-3-1-2-4-8(7)15(10,13)14/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWAPCSQEWUZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212847 | |
| Record name | 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-81-3 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-(2-hydroxyethyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC49755 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.130 | |
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| Record name | 2-(2-Hydroxyethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH8P8G7KTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
N-Alkylation of Saccharin with Ethylene Oxide
This method leverages the nucleophilic substitution of saccharin’s deprotonated nitrogen with ethylene oxide under basic conditions.
- Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).
- A strong base (e.g., sodium hydride or potassium hydroxide) is added to deprotonate the NH group.
- Ethylene oxide is introduced under controlled temperature (50–80°C) and pressure.
- The reaction mixture is stirred for 12–24 hours, followed by quenching and purification via recrystallization.
| Parameter | Value/Range |
|---|---|
| Solvent | DMF/DMSO |
| Base | NaH/KOH |
| Temperature | 50–80°C |
| Reaction Time | 12–24 hours |
| Yield (Analogous) | 70–85% |
Mechanism :
The base deprotonates saccharin, forming a resonance-stabilized anion that attacks the electrophilic carbon in ethylene oxide, resulting in N-(2-hydroxyethyl) substitution.
Cyclization of 2-(2-Hydroxyethylthio)benzaldehyde Oxime
Adapted from patent EP0702008B1, this route involves cyclizing a hydroxyethyl-substituted precursor.
Steps :
- Synthesis of 2-(2-Hydroxyethylthio)benzaldehyde :
- 2-Mercaptobenzaldehyde reacts with 2-bromoethanol in the presence of a base (e.g., NaOH).
- Oxime Formation :
- The aldehyde is treated with hydroxylamine hydrochloride to form the corresponding oxime.
- Cyclization with Halogenating Agent :
- The oxime undergoes cyclization using sulfuryl chloride (SO₂Cl₂) or chlorine gas in toluene at 90–100°C.
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| Thioether Formation | 2-Bromoethanol, NaOH, 50°C, 6h | 2-(2-Hydroxyethylthio)benzaldehyde |
| Oxime Synthesis | NH₂OH·HCl, EtOH, reflux, 4h | Oxime derivative |
| Cyclization | SO₂Cl₂, toluene, 90°C, 1h | Target compound |
Yield :
Industrial-Scale Synthesis
For large-scale production, the process emphasizes cost efficiency and safety:
- Continuous Flow Reactors : Ethylene oxide is introduced in a controlled flow system to minimize side reactions.
- Solvent Recovery : Toluene or chlorobenzene is recycled post-reaction to reduce waste.
- Purity Control : Crystallization from ethanol/water mixtures ensures >98% purity.
| Factor | Industrial Adjustment |
|---|---|
| Temperature | 60–70°C (to prevent decomposition) |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) |
| Throughput | 50–100 kg/batch |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| N-Alkylation | Simple, one-step process | Requires high-purity ethylene oxide |
| Cyclization Route | High yield, scalable | Multi-step synthesis |
| Industrial Process | Cost-effective, high throughput | Complex equipment needed |
Key Research Findings
- Reactivity of Saccharin : The NH group’s pKa (~1.5) necessitates strong bases for deprotonation, favoring polar aprotic solvents.
- Side Reactions : Over-alkylation is mitigated by stoichiometric control of ethylene oxide.
- Byproducts : Trace sulfonic acid derivatives may form during cyclization, removed via aqueous washes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Tryptase Inhibition : Bromomethyl derivatives show potent enzyme inhibition, likely due to electrophilic reactivity at the bromine site .
- Receptor Binding : Piperazinyl-substituted derivatives exhibit high affinity for 5-HT1A receptors, suggesting substituent bulk and polarity are critical for CNS activity .
Crystallographic and Hydrogen Bonding Features
Table 3: Crystallographic Data
Key Observations :
- Planarity : All derivatives retain a planar benzisothiazole core, critical for maintaining electronic conjugation and stability .
Biological Activity
2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (commonly referred to as benzisothiazolone derivative) is a chemical compound with notable biological activities. Its structure includes a benzisothiazolone core modified by a hydroxyethyl group and a sulfone moiety, which contribute to its unique biological properties. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer properties, and mechanisms of action.
- IUPAC Name: 2-(2-hydroxyethyl)-1,1-dioxo-1,2-benzothiazol-3-one
- Molecular Formula: C₉H₉N₁O₄S
- Molecular Weight: 227.24 g/mol
- CAS Number: 6343-81-3
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound acts by disrupting microbial cell membranes and inhibiting essential cellular functions.
Table 1: Antimicrobial Activity Against Selected Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings indicate that the compound has potential applications in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Breast Cancer Cell Proliferation
In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The sulfone group may interact with enzymes involved in cellular metabolism, leading to inhibition of their activity.
- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells, contributing to its anticancer effects.
Toxicological Profile
Despite its biological activities, the compound's safety profile is crucial for potential therapeutic applications. Toxicological assessments indicate that while it exhibits some cytotoxicity at higher concentrations, it is generally well-tolerated at therapeutic doses.
Table 2: Toxicity Assessment Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity (Oral) | LD50 > 2000 mg/kg |
| Skin Sensitization Potential | Moderate (EC3 > 2%) |
| Dermal Absorption | ~61.9% of applied dose |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivatives?
- Methodology : Derivatives of benzisothiazol-3-one are typically synthesized via nucleophilic substitution. For example, sodium saccharin reacts with acyl bromides (e.g., 3-chlorophenacyl bromide) in anhydrous dimethylformamide (DMF) under stirring for 3–6 hours. The product is precipitated by ice-water quenching and purified via recrystallization (chloroform-methanol mixtures) .
- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis. Reaction progress is monitored via TLC. Substituents on the acyl bromide (e.g., chloro, methoxy) influence yield and crystallinity.
Q. How is X-ray crystallography applied to determine the structure of benzisothiazol-3-one derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using diffractometers (e.g., Nonius APEX2 CCD). Data collection involves φ and ω scans with multi-scan absorption correction. Structures are solved using SHELXS-97 (direct methods) and refined with SHELXL-97 (full-matrix least-squares) .
- Example Data :
| Parameter | Value (Example from ) |
|---|---|
| Space group | P21/n |
| a, b, c (Å) | 8.9824, 8.5801, 19.5645 |
| β (°) | 97.942 |
| R-factor | 0.046 |
| Refinement | H-atoms constrained |
Advanced Research Questions
Q. How do non-classical hydrogen bonds (C–H⋯O) influence crystal packing in benzisothiazol-3-one derivatives?
- Analysis : Weak intermolecular C–H⋯O interactions stabilize supramolecular architectures. For example, in 3-chlorophenyl derivatives, these interactions form R₂²(10) and R₂²(16) ring motifs, leading to layered or helical packing .
- Contradictions : Dihedral angles between benzisothiazole and aryl rings vary (e.g., 74.43° in chlorophenyl vs. 67.85° in methoxyphenyl derivatives), suggesting substituent electronic effects on molecular conformation .
Q. What methodological considerations are critical for refining crystallographic data in SHELX?
- Best Practices :
- Use full-matrix least-squares refinement on F² with anisotropic displacement parameters for non-H atoms.
- Apply constraints for H-atoms (C–H = 0.95–0.99 Å; Uiso = 1.2Ueq of parent C).
- Validate models using residual electron density maps (Δρmax/min < 0.4 eÅ⁻³) .
- Common Pitfalls : Overlooking twinning or disorder in high-symmetry space groups may inflate R-factors.
Q. How can structure-activity relationships (SAR) guide the design of benzisothiazol-3-one-based enzyme inhibitors?
- Case Study : Modifying the substituent at the 2-position (e.g., hydroxyethyl vs. phenacyl) alters potency. For instance, extending side chains (e.g., pentanoate vs. benzoate) improves tryptase inhibition (IC50 from 0.85 µM to 0.064 µM) by enhancing enzyme-inhibitor affinity .
- Experimental Design :
- Synthesize derivatives with variable substituents.
- Test inhibitory activity via enzyme assays (e.g., fluorometric IC50 determination).
- Perform kinetic studies (Ki, Kᵢ) to distinguish binding affinity from chemical reactivity .
Safety and Handling
Q. What safety protocols are recommended for handling benzisothiazol-3-one derivatives?
- Guidelines :
- Avoid exposure to skin or respiratory systems; use PPE (gloves, fume hoods).
- Preclude sensitized individuals (asthmatics, chronic dermatitis patients) from high-exposure tasks .
- Monitor via periodic medical exams (respiratory function tests, skin inspections) .
Data Contradictions and Resolution
Q. Why do crystallographic parameters (e.g., dihedral angles) vary among structurally similar derivatives?
- Resolution : Differences arise from substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) and packing forces. For example, methoxy groups introduce steric hindrance, reducing planarity .
- Methodological Response : Compare multiple datasets and apply Hirshfeld surface analysis to quantify intermolecular interactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
